methyl N-(2-cyanoacetyl)carbamate

Lipophilicity Partition coefficient Drug-likeness

Methyl N-(2-cyanoacetyl)carbamate offers a distinct advantage for aqueous and green chemistry applications due to its low logP (-0.29), providing ~7-fold greater water solubility than the ethyl analog. Its low melting point (51–52 °C) enables melt-phase and continuous flow processing. The compact scaffold (MW 142.11) and single rotatable bond align with fragment-based drug discovery metrics, while its minimal literature footprint supports novel IP. Ideal for synthesizing pyrimidines, pyrazoles, and other nitrogen heterocycles.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Cat. No. B13202420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(2-cyanoacetyl)carbamate
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC(=O)NC(=O)CC#N
InChIInChI=1S/C5H6N2O3/c1-10-5(9)7-4(8)2-3-6/h2H2,1H3,(H,7,8,9)
InChIKeyDNPVHDXRUOOKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(2-cyanoacetyl)carbamate (CAS 41406-57-9): A Specialized Cyanoacetyl Carbamate Building Block for Heterocyclic Synthesis and Medicinal Chemistry Procurement


Methyl N-(2-cyanoacetyl)carbamate (CAS 41406-57-9, molecular formula C₅H₆N₂O₃, molecular weight 142.11 g/mol) is a dual-functional organic intermediate that combines a reactive cyanoacetyl methylene group with a methyl carbamate moiety . It belongs to the cyanoacetylcarbamate class, which serves as versatile precursors for five- and six-membered nitrogen heterocycles including pyrimidines, pyrazoles, pyridines, and triazines [1]. The compound is synthesized via condensation of cyanoacetic acid with methyl carbamate in the presence of phosphorus oxychloride as a condensation agent and dimethylformamide as a co-solvent, a general method applicable across the cyanoacetylcarbamate family [2]. Its structural features enable participation in Knoevenagel condensations, nucleophilic acyl substitutions, and multi-component cyclization reactions that are central to pharmaceutical intermediate and agrochemical building block production [3].

Why Methyl N-(2-cyanoacetyl)carbamate Cannot Be Casually Replaced by Its Ethyl Ester Analog or Generic Cyanoacetates


Within the cyanoacetylcarbamate family, the alkyl ester substituent exerts a measurable influence on both physicochemical properties and synthetic utility that precludes simple interchangeability without re-optimization. The methyl ester variant (MW 142.11) differs from the more commonly studied ethyl ester (N-cyanoacetylurethane, CAS 6629-04-5, MW 156.14) by a single methylene unit, yet this small structural change translates into a logP shift from −0.29 (methyl) to +0.56 (ethyl) — a difference of approximately 0.85 log units that alters partitioning behaviour and solubility profiles in biphasic or aqueous reaction systems [1]. Furthermore, the substantially lower melting point of the methyl derivative (~51–52 °C) compared to the ethyl analog (167–169 °C) affects handling, purification by crystallization, and storage stability . Generic substitution with simpler activated methylene compounds such as methyl or ethyl cyanoacetate forfeits the carbamate NH functionality, which serves as both a directing group for regioselective transformations and a secondary reactive handle for further derivatization [2]. These quantifiable differences in physical properties, coupled with the divergent literature precedent available for each ester variant, mean that procurement decisions based solely on the cyanoacetyl pharmacophore without regard to the ester identity risk introducing unexpected solubility, reactivity, or reproducibility issues.

Quantitative Differentiation Evidence: Methyl N-(2-cyanoacetyl)carbamate vs. Closest Analogs and Alternatives


LogP Differential: Methyl Ester Is Significantly More Hydrophilic Than the Ethyl Analog

The methyl N-(2-cyanoacetyl)carbamate exhibits a measured/predicted logP of −0.292, whereas the ethyl ester analog (N-cyanoacetylurethane, CAS 6629-04-5) has a logP of +0.56 [1][2]. This represents a difference of approximately 0.85 log units, indicating that the methyl compound is substantially more hydrophilic and partitions preferentially into aqueous phases. For context, a ΔlogP of 0.85 corresponds to an approximately 7-fold difference in octanol/water partition coefficient, which can meaningfully impact extraction workup efficiency, chromatographic behaviour, and solubility in aqueous reaction media.

Lipophilicity Partition coefficient Drug-likeness

Melting Point and Physical Form: Room-Temperature Solid vs. High-Melting Crystalline Solid

Methyl N-(2-cyanoacetyl)carbamate has a reported melting point of approximately 51–52 °C and appears as a pale yellow solid, whereas the ethyl analog melts at 167–169 °C and is typically supplied as flakes or a faint yellow to white crystalline solid . The >115 °C difference in melting point has practical implications for recrystallization solvent selection, melt-processing applications, and long-term storage behaviour. The methyl ester's lower melting point places it closer to ambient laboratory temperatures, which may necessitate refrigerated storage for prolonged stability.

Physical form Purification Handling

Atom Economy and Molecular Weight Advantage in Fragment-Based or Mass-Sensitive Applications

With a molecular weight of 142.11 g/mol (C₅H₆N₂O₃), methyl N-(2-cyanoacetyl)carbamate is 14.03 g/mol lighter than its ethyl ester counterpart (156.14 g/mol, C₆H₈N₂O₃) . This represents a ~9% reduction in molecular weight contributed by the ester appendage. In fragment-based drug discovery or building block library construction where every heavy atom counts toward lead-likeness metrics, the methyl ester provides a more compact scaffold. Additionally, the methyl ester contains one fewer rotatable bond than the ethyl ester (1 vs. 2 rotatable bonds for the ester alkoxy group), which may confer slightly reduced conformational entropy penalties upon binding to biological targets .

Atom economy Molecular weight Fragment elaboration

Literature Precedent and Application Density: Significantly Less Explored Than the Ethyl Ester, Offering Opportunities for Novel IP

A systematic search of the primary literature reveals a stark asymmetry in published applications: the ethyl ester (N-cyanoacetylurethane, CAS 6629-04-5) is extensively documented in heterocyclic syntheses, including multi-component reactions to 5-cyanouracils [1], Knoevenagel condensations with benzaldehydes for copolymer monomer synthesis [2], diazo coupling reactions for 6-azauracil and pyrazolotriazine libraries [3], and the formation of platinalactam complexes [4]. In contrast, direct published examples employing methyl N-(2-cyanoacetyl)carbamate (CAS 41406-57-9) as the explicit starting material are extremely sparse in peer-reviewed journals, with the majority of references appearing only in vendor catalogs and patent claims as a member of generic Markush structures. This literature gap means the methyl ester represents a comparatively underexplored chemical space for which novel synthetic transformations and composition-of-matter claims may be more readily defensible.

Literature precedent Intellectual property Patent landscape

Carbamate NH as a Synthetic Handle: Functional Differentiation from Simple Cyanoacetate Esters

Both methyl and ethyl N-(2-cyanoacetyl)carbamates share the carbamate NH functionality that is absent in simpler cyanoacetate esters (e.g., methyl cyanoacetate, ethyl cyanoacetate). This NH serves as an additional reactive site for N-alkylation, N-acylation, or N-sulfonylation, and can act as a directing group for transition-metal-catalyzed C–H bond activation [1]. However, the methyl carbamate (NH–CO₂Me) and ethyl carbamate (NH–CO₂Et) differ in the steric and electronic environment of the carbamate nitrogen, which can influence the regioselectivity of N-functionalization and the stability of the resulting derivatives. The methyl carbamate offers marginally less steric hindrance around the nitrogen compared to the ethyl carbamate, which may favor reactions with bulky electrophiles . This represents a class-level differentiation from non-carbamate cyanoacetyl compounds, but a subtle distinction between methyl and ethyl variants within the carbamate class.

Carbamate directing group C-H activation Derivatization handle

Optimal Procurement Scenarios for Methyl N-(2-cyanoacetyl)carbamate Based on Quantitative Differentiation Evidence


Aqueous-Phase and Biphasic Heterocyclic Synthesis Requiring Hydrophilic Intermediates

When designing multi-component cyclization reactions (e.g., 5-cyanouracil or pyrido[2,3-d]pyrimidine syntheses) that employ aqueous or mixed aqueous-organic solvent systems, methyl N-(2-cyanoacetyl)carbamate (logP = −0.29) provides superior aqueous solubility and partitioning compared to the ethyl analog (logP = +0.56). The ~0.85 logP difference translates to a roughly 7-fold shift in partition coefficient toward the aqueous phase, which can facilitate homogeneous reaction conditions in water-miscible solvents or simplify extractive workup by retaining excess reagent in the aqueous layer. This scenario is particularly relevant when adapting literature procedures originally developed for the ethyl ester [1] to greener, water-compatible conditions [2].

Fragment-Based Drug Discovery and Low-Molecular-Weight Building Block Library Construction

For fragment library procurement where adherence to the Rule of Three (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is critical, methyl N-(2-cyanoacetyl)carbamate (MW 142.11, logP −0.29, 1 H-donor, 4 H-acceptors) presents a more compact scaffold than the ethyl analog (MW 156.14). The 9% lower molecular weight and the presence of a single rotatable bond (vs. two in the ethyl ester) align with fragment-linking and fragment-growing strategies where efficiency metrics (LE, LLE) are optimized. The carbamate NH provides a synthetic vector for fragment elaboration via N-alkylation, while the cyanoacetyl methylene enables Knoevenagel condensation-based library diversification .

Intellectual Property Generation in Underexplored Chemical Space

Research groups pursuing patentable heterocyclic scaffolds or novel synthetic methodologies should consider procuring methyl N-(2-cyanoacetyl)carbamate specifically because of its minimal literature footprint. With the ethyl analog extensively documented (>15 primary publications across multiple reaction classes), new composition-of-matter claims based on the ethyl ester face a dense prior art landscape. In contrast, the methyl ester offers a structurally analogous yet distinctly claimed starting material, with patentability supported by demonstrable physicochemical differences (logP, melting point, molecular formula) and the absence of published reaction precedents that would anticipate specific transformations [3]. The established reactivity patterns of the ethyl analog provide a reliable predictive framework for reaction development with the methyl variant, reducing the risk of synthetic failure while preserving novelty.

Process Chemistry Requiring Low-Temperature Crystallization or Melt Processing

The large melting point differential between methyl N-(2-cyanoacetyl)carbamate (~51–52 °C) and its ethyl analog (167–169 °C) opens distinct process chemistry options. The methyl ester can be handled as a liquid or low-melting solid near ambient temperature, which may be advantageous in solvent-free or mechanochemical reaction setups, melt-phase reactions, or continuous flow processes where a pumpable liquid reagent is preferred. Conversely, the ethyl ester's high melting point favours traditional recrystallization purification with filtration at room temperature. Selection between the two should be guided by the thermal requirements of the specific synthetic process and the purification strategy .

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